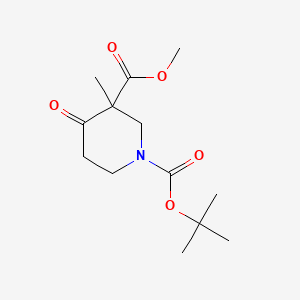

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 1-Boc-4-piperidone with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Aplicaciones Científicas De Investigación

Synthesis Applications

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate serves as a key intermediate in the synthesis of various piperidine derivatives, which are important in drug discovery. The compound can be utilized in:

- Stereoselective Synthesis:

- Formation of Alkaloids:

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications:

-

CFTR Potentiators:

- Research indicates that derivatives of piperidine compounds, including those synthesized from this compound, can act as potentiators for cystic fibrosis transmembrane conductance regulator (CFTR). Such compounds enhance chloride secretion in cells affected by cystic fibrosis mutations, highlighting their potential as therapeutic agents .

- Antimicrobial Activity:

Data Table: Summary of Applications

Case Studies

-

Stereoselective Synthesis of Piperidines:

- In a notable study, this compound was subjected to acid-mediated cyclization to yield a mixture of stereoisomers. The efficiency and selectivity of this reaction were analyzed using NMR spectroscopy, demonstrating the compound's utility in generating specific piperidine derivatives necessary for further pharmacological evaluation .

- Therapeutic Development:

Mecanismo De Acción

The mechanism of action of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar in structure but with a benzyl group instead of a Boc group.

1-Boc-4-piperidone: A precursor in the synthesis of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate.

Uniqueness

This compound is unique due to its specific functional groups, which provide distinct reactivity and versatility in synthetic applications. Its Boc protecting group allows for selective reactions at other sites without affecting the piperidine ring .

Actividad Biológica

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which significantly influences its reactivity and biological properties. This article will explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

The compound features a piperidine ring with a carbonyl group at the 4-position and a carboxylate moiety at the 3-position, contributing to its biological activity. The Boc group serves as a protective element that can be removed under specific conditions to reveal the active amine functionality.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that related piperidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant antiproliferative effects .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | Apoptosis induction |

| Compound B | FaDu | 0.5 | IKKb inhibition |

| This compound | Various | TBD | TBD |

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. In vitro studies indicate that similar compounds exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 µg/mL .

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound C | MRSA | 4–8 |

| Compound D | M. tuberculosis | 0.5–1.0 |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by structural modifications. The presence of electron-withdrawing groups and the spatial configuration around the nitrogen atom are critical for enhancing potency against targeted biological pathways .

Figure 1: Proposed SAR for Piperidine Derivatives

SAR Diagram (Note: Replace with actual diagram if available)

Case Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated in an in vivo model for its anticancer properties. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. The study suggested that the compound induces apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it could inhibit biofilm formation at concentrations lower than those required for killing bacteria, suggesting a dual mechanism of action that could be beneficial in treating chronic infections associated with biofilms .

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSNQTJSDFUAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735712 | |

| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193274-53-2 | |

| Record name | 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.